molecular formula C16H16BrF3N4O3 B2856509 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097918-27-7

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2856509
CAS No.: 2097918-27-7
M. Wt: 449.228
InChI Key: UEVASUOBCMOKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [1] . BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and Fc receptor pathways, making it a high-value target in immunological and oncological research [2] . This compound covalently binds to a cysteine residue (Cys481) in the BTK active site, leading to sustained suppression of B-cell activation, proliferation, and survival signaling [1] . Its primary research applications include the investigation of B-cell mediated autoimmune diseases, such as rheumatoid arthritis and lupus, and the study of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [3] . Researchers utilize this inhibitor to elucidate BTK-dependent signaling pathways, to evaluate the efficacy of BTK suppression in preclinical models, and to explore mechanisms of resistance to targeted therapy [2] . The specific chemical structure, featuring the 5-bromopyridine and trifluoroethyl groups, is engineered to optimize binding affinity and selectivity, providing a powerful tool for probing the complex biology of BTK in disease pathogenesis.

Properties

IUPAC Name

1-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrF3N4O3/c17-11-5-10(6-21-7-11)14(26)22-3-1-12(2-4-22)23-8-13(25)24(15(23)27)9-16(18,19)20/h5-7,12H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVASUOBCMOKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core imidazolidine-2,4-dione structure, followed by the introduction of the piperidinyl and bromopyridine moieties. Key steps include:

    Formation of Imidazolidine-2,4-dione: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Attachment of Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions.

    Bromopyridine Introduction: The bromopyridine moiety is typically introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of a bromopyridine-carbonyl-piperidine unit and a trifluoroethyl-imidazolidine dione. Key comparisons include:

Compound Core Structure Key Substituents Functional Relevance Reference
Target Compound Imidazolidine-2,4-dione 5-Bromopyridine-3-carbonyl, Trifluoroethyl Halogen bonding, metabolic stability
1-Acetylpiperidine-4-carboxylic acid derivative () Benzimidazole Acetylpiperidine Piperidine linkage optimizes solubility
(2-Fluoro-5-pyridin-4-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine () Benzoimidazole Trifluoromethyl, pyridinyl Trifluorinated groups enhance lipophilicity
1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione () Spiro piperidine-indoline Benzyl, diphenyl Rigid spiro systems influence conformation
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid () Imidazopyrimidine Benzo[1,3]dioxol-5-yl Heterocyclic diversity affects target selectivity
1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione Sulfonyl, chlorophenyl Sulfonyl groups modulate electronic properties

Key Observations :

  • Bromopyridine vs.
  • Trifluoroethyl vs. Trifluoromethyl () : The 2,2,2-trifluoroethyl group in the target compound provides a longer alkyl chain than the trifluoromethyl group in , which could alter metabolic pathways and solubility .
  • Dione Systems () : The imidazolidine-2,4-dione in the target compound differs from the pyrrolidine-2,5-dione () in ring size and hydrogen-bonding capacity, impacting intermolecular interactions .
Physicochemical Properties
  • Lipophilicity : The trifluoroethyl group in the target compound likely increases logP compared to the acetylpiperidine derivative () but reduces it relative to the trifluoromethyl-containing compound () .
  • Conformational Rigidity : The spiro system in introduces steric constraints absent in the target compound, which may affect binding pocket compatibility .

Biological Activity

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a bromopyridine moiety and an imidazolidine core, suggests various biological activities that warrant further investigation.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16BrF3N4O3
  • Molecular Weight : 449.228 g/mol
  • CAS Number : 2097918-27-7

The mechanism of action of this compound involves its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and potentially allowing it to interact with cellular receptors or enzymes. This interaction may modulate biochemical pathways, leading to therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity by inhibiting specific signaling pathways involved in tumor proliferation. For instance, derivatives of imidazolidine have shown promise in targeting the PI3K/Akt pathway, which is crucial in cancer cell survival and growth.

Antimicrobial Activity

The presence of the bromopyridine moiety suggests potential antimicrobial properties. Compounds containing brominated pyridine derivatives have been documented to possess activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

The piperidine ring is often associated with neuroprotective activities. Research indicates that similar compounds can modulate neurotransmitter systems and provide protection against neurodegenerative processes by reducing oxidative stress and inflammation.

Data Table: Comparison of Biological Activities

Activity TypeMechanism of ActionReference Studies
AnticancerInhibition of PI3K/Akt pathway
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveModulation of neurotransmitter systems

Case Studies

  • Anticancer Study : A study conducted on imidazolidine derivatives demonstrated that compounds similar to this compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the caspase pathway .
  • Antimicrobial Research : In a comparative analysis of bromopyridine derivatives, it was found that compounds featuring a similar structure exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .
  • Neuroprotection : A recent investigation into piperidine-based compounds highlighted their ability to reduce neuroinflammation in models of Alzheimer's disease, indicating that this compound could be explored for its neuroprotective properties .

Q & A

Q. What are the optimal synthetic routes for 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Coupling Reactions : React 5-bromopyridine-3-carboxylic acid with a piperidine derivative (e.g., 4-aminopiperidine) using carbodiimide-based coupling agents (e.g., EDC/HCl) to form the 5-bromopyridine-3-carbonyl-piperidine intermediate .

Trifluoroethylation : Introduce the 2,2,2-trifluoroethyl group via nucleophilic substitution or reductive amination under anhydrous conditions (e.g., using NaBH3CN in DMF) .

Imidazolidine-2,4-dione Formation : Cyclize the intermediate using phosgene equivalents (e.g., triphosgene) in dichloromethane with catalytic triethylamine .
Purification is achieved via column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks. For example, the trifluoroethyl group shows distinct 19^{19}F coupling in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths, as demonstrated in structurally analogous piperidine-imidazolidine-dione systems .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer :
  • In Vitro Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC50 determination) .
  • Cellular Uptake Studies : Use radiolabeled or fluorescently tagged analogs to evaluate membrane permeability (e.g., Caco-2 cell monolayers) .
  • In Vivo Pharmacokinetics : Administer to rodent models to measure bioavailability, half-life, and metabolite profiling via LC-MS/MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Modifications : Systematically replace the bromopyridine or trifluoroethyl group with bioisosteres (e.g., chloropyridine, difluoroethyl) to probe electronic and steric effects .
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins, guided by X-ray structures of homologous compounds .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes using FEP simulations in molecular dynamics software (e.g., Schrödinger) .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate oxidation potentials to identify labile sites (e.g., N-methyl groups prone to CYP450-mediated metabolism) .
  • QSAR Modeling : Train models on datasets (e.g., Ames test results) to predict mutagenicity using descriptors like topological polar surface area (TPSA) .
  • Metabolite Prediction : Use software (e.g., Meteor Nexus) to simulate Phase I/II metabolism and flag reactive intermediates .

Q. How should researchers address contradictions in experimental data (e.g., conflicting IC50 values across assays)?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical buffer conditions (e.g., pH 7.4 PBS) and enzyme concentrations .
  • Impurity Analysis : Characterize batches via HPLC (>98% purity) to rule out synthetic byproducts as confounding factors .
  • Orthogonal Validation : Cross-validate results using alternative techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What advanced techniques are recommended for resolving enantiomeric purity in chiral derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to assign absolute configurations .
  • Crystallographic Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to obtain diastereomeric salts for X-ray analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.